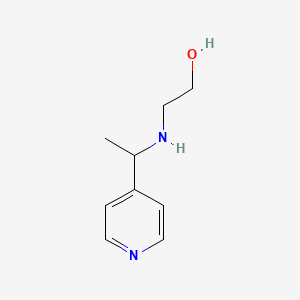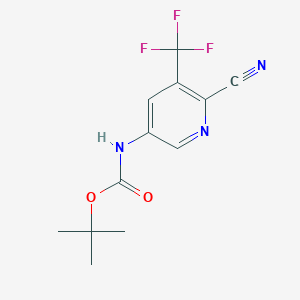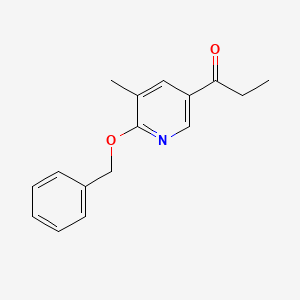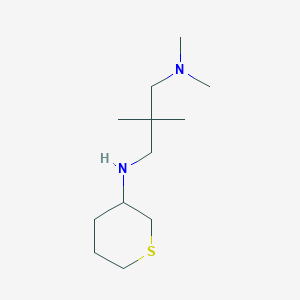![molecular formula C8H7N3O2 B15232217 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings. This unique structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through various methods. Some of the common synthetic routes include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium salts, which are then converted to the desired triazine derivatives.
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential as a kinase inhibitor, which can be useful in understanding cellular signaling pathways.
Medicine: The compound has shown promise in cancer therapy by targeting specific kinases involved in cancer cell proliferation.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can disrupt cellular signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular pathways involved may vary depending on the specific kinase targeted .
Comparación Con Compuestos Similares
Similar Compounds
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug containing a similar pyrrolo[2,1-f][1,2,4]triazine scaffold.
Brivanib Alaninate: An antitumorigenic drug approved by the FDA.
Uniqueness
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid is unique due to its specific structural features and its potential to inhibit a wide range of kinases. This makes it a versatile compound for various applications in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-pyrrolo[2,1-f][1,2,4]triazin-6-ylacetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)2-6-1-7-3-9-5-10-11(7)4-6/h1,3-5H,2H2,(H,12,13) |
Clave InChI |
SORSNFGFJNOOKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC=NN2C=C1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)

![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)





![Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B15232231.png)




